molecular formula C24H20F3NO3 B2904618 (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one CAS No. 692287-94-8

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one

Cat. No.: B2904618
CAS No.: 692287-94-8
M. Wt: 427.423
InChI Key: LWJFMJCNKCGKDR-PXLXIMEGSA-N
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Description

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one (CAS: 692287-94-8) is a chalcone derivative characterized by its α,β-unsaturated ketone core flanked by two aromatic rings. Structurally, it features:

  • Two 4-methoxyphenyl groups at positions 1 and 2 of the propenone backbone.
  • A 4-(trifluoromethyl)anilino group at position 3, contributing strong electron-withdrawing properties.
  • Molecular formula C₂₄H₂₀F₃NO₃ and molecular weight 427.4 g/mol .

Chalcones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s unique substitution pattern—dual methoxy groups and a trifluoromethyl anilino moiety—distinguishes it from other chalcones and may influence its physicochemical and pharmacological behavior.

Properties

IUPAC Name

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3NO3/c1-30-20-11-3-16(4-12-20)22(23(29)17-5-13-21(31-2)14-6-17)15-28-19-9-7-18(8-10-19)24(25,26)27/h3-15,28H,1-2H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJFMJCNKCGKDR-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CNC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\NC2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one, commonly referred to as compound 1, has garnered significant attention in recent years due to its diverse biological activities. This compound is a member of the aminochalcone family and exhibits promising anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.

  • CAS Number : 692287-94-8
  • Molecular Formula : C24_{24}H20_{20}F3_{3}NO3_{3}
  • Molecular Weight : 427.4 g/mol

Anticancer Activity

Compound 1 has been extensively studied for its anticancer properties across various cancer cell lines. Notable findings include:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects on several cancer cell lines with varying IC50_{50} values. For instance, it exhibited an IC50_{50} of 4.33 ± 0.97 µg/mL against lymphocytes and a mean percentage cell death of 59.2 ± 4.2% in the canine malignant histiocytic cell line DH82 at a concentration of 15 µg/mL .
  • Selectivity : In studies comparing its effects on normal and cancerous cells, the IC50_{50} value against normal embryonic kidney HEK-293 cells was found to be 95.34 ± 2.48 µM, indicating potential toxicity to normal cells when used as a cancer therapy .
  • Mechanism of Action : Research indicates that compound 1 induces apoptosis rather than necrosis in cancer cells and upregulates p53 expression in MCF-7 breast cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of compound 1 has been evaluated against various microbial strains:

MicrobeInhibition Diameter (mm)Concentration Tested (µg/mL)
Escherichia coli ATCC 2592310.25 ± 0.13500
Staphylococcus aureus ATCC 259229.59 ± 0.16500
Candida albicans ATCC 102319.69 ± 0.02500

These results suggest that the antimicrobial activity of compound 1 is comparable to that of traditional antibiotics like sulfamerazine and sulfadiazine .

Anti-inflammatory Activity

Compound 1 has also been identified as a potent inhibitor of the chlorinating activity of myeloperoxidase (MPO), an enzyme linked to inflammation:

  • IC50_{50} : The compound showed an IC50_{50} value of 0.26 ± 0.04 µmol/L against MPO in a cell-free system, highlighting its potential as an anti-inflammatory agent .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of compound 1:

  • Anticancer Studies : Dimmock et al. reported that compound 1 exhibited significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 and HT-29, with varying degrees of potency .
  • Microbial Studies : Suwito et al. demonstrated that compound 1 effectively inhibited the growth of multiple microbial strains, reinforcing its potential as a therapeutic agent against infections .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the presence of both amino and chalcone groups is crucial for its biological activity, particularly in inhibiting MPO chlorination activity .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • Studies have shown that chalcone derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of methoxy and trifluoromethyl groups enhances its potency against various cancer cell lines, including breast and lung cancer cells .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes .
  • Anti-inflammatory Effects :
    • (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one has been reported to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and mediators .

Applications in Medicinal Chemistry

The structural features of this compound allow it to serve as a lead compound for further modifications aimed at enhancing its biological activity. Synthetic analogs can be developed to optimize efficacy and reduce toxicity.

Case Studies

  • A study conducted on the anticancer properties of similar chalcone derivatives highlighted their ability to induce apoptosis in human cancer cells through the activation of caspase pathways. This suggests that (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one may have similar effects .
  • Another research effort focused on the antimicrobial activity of this compound against resistant bacterial strains, demonstrating its potential as an alternative therapeutic agent in the face of rising antibiotic resistance .

Applications in Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to act as a charge transport material can enhance the efficiency of these devices.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Electronic Differences

The activity of chalcones is highly dependent on substituent electronegativity and positioning. Key comparisons include:

Table 1: Substituent Effects on Chalcone Derivatives
Compound Name Ring A Substitutions Ring B Substitutions IC₅₀ (μM) Key Observations
Cardamonin (Cluster 5) o,p-hydroxyl; no substitution No substitution 4.35 Highest activity in chalcones
Compound 2j (Cluster 6) Br (p), I (m), OH (o) F (p) 4.70 Bromine/fluorine enhance activity
Compound 2h (Cluster 6) Cl (p), I (m), OH (o) OMe (p) 13.82 Lower activity with Cl/OMe vs. Br/F
Target Compound (This Work) OMe (p) OMe (p), CF₃-anilino N/A Dual OMe may reduce potency vs. 2j

Analysis :

  • Electronegativity Trends : Electron-withdrawing groups (e.g., Br, F) at para positions correlate with lower IC₅₀ (higher potency). Methoxy (OMe), an electron-donating group, reduces activity, as seen in 2h (IC₅₀ = 13.82 μM) vs. 2j (IC₅₀ = 4.70 μM) .
  • However, dual methoxy substituents may counteract this by reducing electronegativity .

Physicochemical Properties

Table 2: Physical Properties of Selected Chalcones
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
Target Compound 427.4 N/A Likely low aqueous solubility
3-(Dimethylamino)-1,2-bis(4-OMePh) 311.37 119–121 Moderate solubility
Cardamonin 270.28 N/A Higher solubility due to OH

Key Notes:

  • The target’s higher molecular weight and hydrophobic CF₃ group may reduce aqueous solubility compared to smaller chalcones like cardamonin .

Crystallographic and Conformational Insights

highlights that substituent positioning affects molecular conformation:

  • Dihedral Angles : In related compounds, dihedral angles between aromatic rings range from 5.3° to 79.7°, influencing planarity and π-π stacking interactions. The target’s trifluoromethyl group may induce steric hindrance, altering crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated for analogous chalcone derivatives . A typical procedure involves reacting 4-methoxyacetophenone derivatives with 4-(trifluoromethyl)aniline-containing aldehydes under basic conditions (e.g., KOH/ethanol at 0–50°C). Key parameters to optimize include:

  • Catalyst concentration : Excess base (e.g., 3:1 KOH:substrate ratio) ensures complete enolate formation .
  • Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions .
  • Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the E-isomer selectively .

Q. How can the stereochemistry and crystal structure of this compound be rigorously validated?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for structure solution) is critical . For example, in analogous trifluoromethyl-substituted chalcones, the E-configuration is confirmed by dihedral angles between aromatic rings (e.g., 8.1–79.7° in related structures) . Hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-π stacking distances (e.g., 3.517 Å) should be analyzed to resolve ambiguities in molecular packing .

Advanced Research Questions

Q. How do the electronic effects of the 4-methoxyphenyl and 4-(trifluoromethyl)anilino groups influence the compound’s reactivity or photophysical properties?

  • Methodological Answer : Computational studies (DFT or TD-DFT) can quantify electron-withdrawing (CF₃) and electron-donating (OCH₃) effects. For example:

  • Spectroscopic analysis : Compare UV-Vis λmax shifts in solvents of varying polarity to assess charge-transfer transitions .
  • Electrostatic potential maps : Calculate partial charges on the enone system to predict nucleophilic attack sites .
  • Experimental validation: Reactivity assays (e.g., Michael addition kinetics) under controlled conditions can correlate computational predictions with empirical data .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inert behavior) for structurally similar chalcones?

  • Methodological Answer : Discrepancies often arise from:

  • Conformational flexibility : Use dynamic NMR or variable-temperature crystallography to identify rotameric states that alter bioactivity .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing across pH gradients (4–10) to account for protonation effects on the anilino group .
  • Control experiments : Compare activity against isogenic microbial strains to isolate target-specific effects .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodological Answer : Design a combinatorial library with variations at:

  • Methoxy group position : Synthesize 2- or 3-methoxy analogs to probe steric effects on binding .
  • Trifluoromethyl substituents : Replace CF₃ with Cl, Br, or CH₃ to assess hydrophobicity/electronic contributions .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) . Validate with SPR (Surface Plasmon Resonance) binding assays .

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